(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a methylsulfanyl group, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Introduction of the Methylsulfanyl Group: The protected amino acid is then reacted with a methylsulfanyl reagent, such as methylthiol, under conditions that facilitate the formation of the desired product. This step may require the use of a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel amino acid derivatives.
Biology: Studied for its potential role in protein engineering and the design of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The methylsulfanyl group can also influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-methyl-4-(methylsulfanyl)butanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid: Contains a different protecting group, which may affect its stability and reactivity.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(ethylsulfanyl)butanoic acid: Has an ethylsulfanyl group instead of a methylsulfanyl group, which can alter its chemical properties.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-(methylsulfanyl)butanoic acid is unique due to the combination of the Boc protecting group and the methylsulfanyl group. This combination provides specific reactivity and stability characteristics that are valuable in synthetic chemistry and biochemical applications.
Properties
CAS No. |
1393524-22-5 |
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Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
InChI Key |
BAEQTHFWJCXUCC-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CCSC)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O |
Origin of Product |
United States |
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